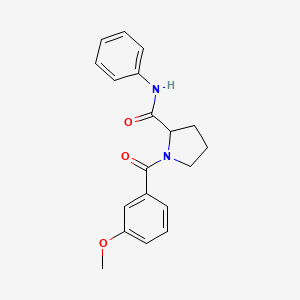

1-(3-methoxybenzoyl)-N-phenylprolinamide

Description

1-(3-Methoxybenzoyl)-N-phenylprolinamide is a synthetic organic compound characterized by a prolinamide backbone substituted with a 3-methoxybenzoyl group at the 1-position and a phenyl group at the N-terminal.

Properties

IUPAC Name |

1-(3-methoxybenzoyl)-N-phenylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-24-16-10-5-7-14(13-16)19(23)21-12-6-11-17(21)18(22)20-15-8-3-2-4-9-15/h2-5,7-10,13,17H,6,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJMVRDXBXQTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with a 3-Methoxybenzoyl Group

Compound 12i : N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide

- Structural Features : Incorporates a 3-methoxybenzoyl group fused to a benzothiazine ring system, with a bromophenylacetamide substituent.

- Molecular docking studies reveal strong binding to active sites via hydrogen bonding (3-methoxy group) and hydrophobic interactions (bromophenyl group) .

- Synthesis : Derived from 3-methoxybenzoyl chloride via amidation and Suzuki coupling, yielding 68–70% efficiency .

Thiazole Derivatives (Compounds 92, 93, 94) :

- Structural Features : 3-Methoxybenzoyl group attached to a thiazole ring, with variable substituents (e.g., pyridinyl, chlorophenyl) .

- Biological Activity :

- Compound 92 (methylthio substituent) and 93 (chlorophenyl substituent) show moderate binding affinities for kinase targets (IC₅₀ ~10–50 µM).

- Compound 94 (pyridinyl substituent) exhibits enhanced solubility due to polar pyridine moiety.

- Synthesis : Synthesized via coupling of 3-methoxybenzoyl-containing precursors with cyclopropanecarboxylic acid derivatives (yields: 16–25%) .

SB15-0732 : N-[1-(3-methoxybenzoyl)-3-piperidyl]-N-tetrahydro-2H-pyran-4-ylmethanesulfonamide

- Structural Features : Replaces prolinamide with a piperidine-sulfonamide group, retaining the 3-methoxybenzoyl core.

- Biological Activity: Screened for G-protein-coupled receptor (GPCR) modulation, with preliminary data indicating low nanomolar binding affinity (Ki = 9.8 nM) .

Compounds with Related Benzamide Scaffolds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Features : Benzamide core with a methyl substituent (vs. methoxy) and a hydroxyl-tert-butyl group.

- Applications : Functions as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization, unlike 1-(3-methoxybenzoyl)-N-phenylprolinamide, which lacks such catalytic utility .

- Synthesis: Produced via amidation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (yield: >85%) .

Retroamide Derivatives (from )

- Structural Features : Biphenyl or benzodioxole groups linked to a 3-methoxybenzoyl-modified amide.

Comparative Data Table

Key Findings and Implications

- Structure-Activity Relationships :

- The 3-methoxybenzoyl group enhances binding to enzymes like α-glucosidase and h17β-HSD2 through hydrophobic and hydrogen-bonding interactions .

- Prolinamide vs. Piperidine : Prolinamide derivatives may offer better conformational flexibility for enzyme inhibition, while piperidine-sulfonamide analogs (e.g., SB15-0732) excel in receptor binding due to sulfonamide’s polar nature .

- Synthetic Efficiency : Amidation reactions using 3-methoxybenzoyl chloride consistently yield >65% efficiency, making it a reliable precursor for diverse analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.